molecular formula C7H7Cl2N3 B2574967 2-chloro-1H-1,3-benzodiazol-5-amine hydrochloride CAS No. 33525-79-0

2-chloro-1H-1,3-benzodiazol-5-amine hydrochloride

Cat. No.: B2574967
CAS No.: 33525-79-0
M. Wt: 204.05
InChI Key: YAJNDZKOGYBHPV-UHFFFAOYSA-N
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Description

2-chloro-1H-1,3-benzodiazol-5-amine hydrochloride is a chemical compound that has garnered attention in scientific research due to its diverse range of applications. It is characterized by its molecular formula C7H7Cl2N3 and a molecular weight of 204.05658 . This compound is known for its unique chemical structure, which includes a benzodiazole ring substituted with chlorine and amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1H-1,3-benzodiazol-5-amine hydrochloride typically involves the reaction of 2-chloro-1H-1,3-benzodiazole with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified through crystallization or recrystallization techniques to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1H-1,3-benzodiazol-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as sodium hydroxide or potassium tert-butoxide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzodiazole derivatives, while oxidation reactions can produce oxidized forms of the compound with different functional groups .

Scientific Research Applications

2-chloro-1H-1,3-benzodiazol-5-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1H-1,3-benzodiazole
  • 1H-1,3-benzodiazol-5-amine
  • 2-amino-1H-1,3-benzodiazole

Uniqueness

2-chloro-1H-1,3-benzodiazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-chloro-3H-benzimidazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3.ClH/c8-7-10-5-2-1-4(9)3-6(5)11-7;/h1-3H,9H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJNDZKOGYBHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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